Benzyl 4-aminopiperidine-1-carboxylate hydrochloride
Overview
Description
Benzyl 4-aminopiperidine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1159826-41-1. It has a molecular weight of 270.76 . It is a solid substance that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2.ClH/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance stored at room temperature . It has a molecular weight of 270.76 .Scientific Research Applications
Neurological Research
Research has explored the neurological effects of compounds related to Benzyl 4-aminopiperidine-1-carboxylate hydrochloride. For instance, the abuse of certain analogues has been linked to parkinsonism, a condition characterized by motor disturbances. This syndrome showed responsiveness to drugs stimulating dopamine receptors, suggesting a potential area for further neurological research and therapeutic applications (Davis et al., 1979).
Cancer Research
In cancer research, the genotypes of enzymes that activate carcinogens, such as those involved in the bioactivation of aromatic amines, have been studied for their association with cancer risk. For instance, in urothelial cancer, certain genotypes have been identified as high-risk alleles, indicating the relevance of these enzymes in cancer development and the potential for personalized medicine based on genetic profiling (Ozawa et al., 2002).
Allergenic and Dermatological Studies
The concept of prohaptens, substances that become allergenic after metabolic changes, has been investigated with compounds structurally related to this compound. Studies have focused on the patterns of cross-reactions between different compounds and their metabolites, providing insights into allergenicity and potential dermatological implications (Basketter & Lidén, 1992).
Pharmacokinetics and Drug Development
The pharmacokinetics of certain amines, similar in structure to this compound, have been studied to understand their absorption, distribution, metabolism, and excretion in the human body. Such studies are fundamental in drug development to ensure safety and efficacy (Evenhuis et al., 1981).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit p38a mitogen-activated protein kinase and act as muscarinic acetylcholine receptor antagonists .
Mode of Action
It’s known that the compound can be used in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ .
Pharmacokinetics
The compound has a high gastrointestinal absorption and is a P-gp substrate . The compound’s lipophilicity (Log Po/w) is 1.37 , which may influence its distribution within the body.
Biochemical Analysis
Biochemical Properties
Benzyl 4-aminopiperidine-1-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with p38α mitogen-activated protein kinase, which is involved in inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or activating their functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect intracellular calcium levels in cardiac cells, which can impact heart function . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its stability can be affected by factors such as pH and temperature . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds . These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with other biomolecules and its overall function within the cell.
Properties
IUPAC Name |
benzyl 4-aminopiperidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWUZYQLHIGNMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662464 | |
Record name | Benzyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-41-1 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.